molecular formula C12H11NO4 B1451687 [5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid CAS No. 1018584-61-6

[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid

Cat. No. B1451687
M. Wt: 233.22 g/mol
InChI Key: ZWHRIAJIMNCEDQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid” is 1S/C12H11NO4/c1-16-10-4-2-3-8 (5-10)11-6-9 (13-17-11)7-12 (14)15/h2-6H,7H2,1H3, (H,14,15) .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles have been widely studied . The presence of the labile N–O bond in the isoxazole ring allows for a series of transformations, leading to various 1,3-bifunctional derivatives of carbonyl compounds .


Physical And Chemical Properties Analysis

“[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid” is a solid compound .

Scientific Research Applications

  • Chemical Properties and Synthesis

    • “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid” is a compound with the CAS Number: 1018584-61-6 . It has a molecular weight of 233.22 . The compound is solid in its physical form .
  • Potential Applications in Various Fields

    • Isoxazole, which is a family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, has been an interesting field of study for decades because of their prominent potential in various biological activities and therapeutic potential .
    • Isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
    • The substitution of various groups on the isoxazole ring imparts different activity .
  • Analgesic : Isoxazole derivatives have shown potential as analgesics, which are medicines used to relieve pain .

  • Anti-inflammatory : These compounds have also been used in the development of anti-inflammatory drugs, which are used to reduce inflammation .

  • Anticancer : Some isoxazole derivatives have shown potential in the treatment of cancer .

  • Antimicrobial : These compounds have been studied for their antimicrobial properties, which means they can kill or inhibit the growth of microorganisms .

  • Antiviral : Isoxazole derivatives have also been used in the development of antiviral drugs, which are used to treat viral infections .

  • Antidepressant : Some isoxazole derivatives have shown potential as antidepressants, which are drugs used to treat depression .

  • Anticonvulsant : Isoxazole derivatives have been studied for their potential as anticonvulsants, which are drugs used to prevent and treat seizures .

  • Immunosuppressant : Some isoxazole derivatives have shown potential as immunosuppressants, which are drugs that reduce the body’s ability to respond to immune stimulation .

  • Treatment of Cocaine Abuse : Carroll et al. synthesized several 3β-(substituted phenyl)-2β-(3-substituted isoxazol-5-yl)tropanes and evaluated them for their ability to inhibit radioligand binding at the monoamine (dopamine, serotonin, and norepinephrine) transporters for the treatment of cocaine abuse .

  • Development of Clinically Viable Drugs : Isoxazole derivatives, including “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid”, could be used in the development of clinically viable drugs due to their wide spectrum of biological activities and therapeutic potential .

  • Chemical Synthesis : Isoxazole derivatives are valuable in the field of chemical synthesis due to their unique structure and properties .

  • Material Science : Due to their unique chemical properties, isoxazole derivatives could have potential applications in the field of material science .

Future Directions

Isoxazole derivatives, including “[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on the development of new synthetic strategies and the design of new isoxazole derivatives with enhanced biological activities .

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-10-4-2-3-8(5-10)11-6-9(13-17-11)7-12(14)15/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHRIAJIMNCEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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